molecular formula C24H29NO4 B1338660 rac (cis/trans) Donepezil N-Oxide CAS No. 147427-77-8

rac (cis/trans) Donepezil N-Oxide

Cat. No.: B1338660
CAS No.: 147427-77-8
M. Wt: 395.5 g/mol
InChI Key: XRPRYHONRUINMG-UHFFFAOYSA-N
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Description

rac (cis/trans) Donepezil N-Oxide: is a metabolite of Donepezil, a well-known acetylcholinesterase inhibitor used primarily in the treatment of Alzheimer’s disease. The compound has the molecular formula C24H29NO4 and a molecular weight of 395.49 g/mol . It exists as a racemic mixture of cis and trans isomers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac (cis/trans) Donepezil N-Oxide typically involves the oxidation of Donepezil. This can be achieved using various oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid under controlled conditions . The reaction is usually carried out in an organic solvent like methanol or chloroform, and the product is purified through crystallization or chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The primary reaction for the formation of rac (cis/trans) Donepezil N-Oxide is the oxidation of Donepezil.

    Reduction: The compound can undergo reduction back to Donepezil under specific conditions.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

Chemistry: rac (cis/trans) Donepezil N-Oxide is used as a reference standard in analytical chemistry to study the metabolism of Donepezil. It helps in understanding the pharmacokinetics and pharmacodynamics of Donepezil .

Biology: In biological research, the compound is used to study the inhibition of acetylcholinesterase, providing insights into the treatment of neurodegenerative diseases .

Medicine: The compound’s role as a metabolite of Donepezil makes it significant in clinical studies related to Alzheimer’s disease. It helps in monitoring the drug’s efficacy and safety .

Industry: In the pharmaceutical industry, this compound is used in the development and quality control of Donepezil formulations .

Mechanism of Action

rac (cis/trans) Donepezil N-Oxide exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the brain. By inhibiting this enzyme, the compound increases the levels of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is crucial in the management of Alzheimer’s disease, where cholinergic deficits are prominent .

Comparison with Similar Compounds

    Donepezil: The parent compound, primarily used in Alzheimer’s treatment.

    Galantamine: Another acetylcholinesterase inhibitor used in Alzheimer’s therapy.

    Rivastigmine: A dual inhibitor of acetylcholinesterase and butyrylcholinesterase.

Uniqueness: rac (cis/trans) Donepezil N-Oxide is unique due to its specific role as a metabolite of Donepezil. It provides valuable insights into the metabolic pathways and pharmacokinetics of Donepezil, which are not as extensively studied for other similar compounds .

Properties

IUPAC Name

2-[(1-benzyl-1-oxidopiperidin-1-ium-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO4/c1-28-22-14-19-13-20(24(26)21(19)15-23(22)29-2)12-17-8-10-25(27,11-9-17)16-18-6-4-3-5-7-18/h3-7,14-15,17,20H,8-13,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRPRYHONRUINMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CC(C2=O)CC3CC[N+](CC3)(CC4=CC=CC=C4)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10458179
Record name rac (cis/trans) Donepezil N-Oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10458179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120013-84-5, 147427-77-8, 147427-78-9
Record name Donepezil N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120013845
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Donepezil N-oxide, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147427778
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Donepezil N-oxide, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147427789
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name rac (cis/trans) Donepezil N-Oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10458179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DONEPEZIL N-OXIDE, CIS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E928P2KJ7Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DONEPEZIL N-OXIDE, TRANS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C870X5D93I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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